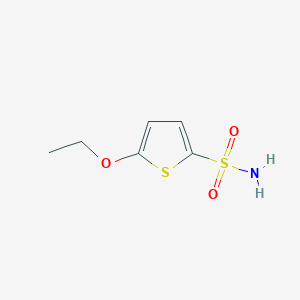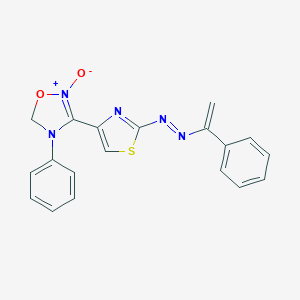
ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE is a complex organic compound that features a unique combination of oxadiazole, thiazole, and diazene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, which are then coupled through diazene formation. Common reagents used in these reactions include phenylhydrazine, thionyl chloride, and various oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: Electrophilic and nucleophilic substitution
Eigenschaften
CAS-Nummer |
155812-15-0 |
|---|---|
Molekularformel |
C19H15N5O2S |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C19H15N5O2S/c1-14(15-8-4-2-5-9-15)21-22-19-20-17(12-27-19)18-23(13-26-24(18)25)16-10-6-3-7-11-16/h2-12H,1,13H2 |
InChI-Schlüssel |
NNVYBLTUZYSAFZ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Kanonische SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Synonyme |
Acetophenone hydrazone of 4-(2-hydrazino-4-thiazolyl)-3-phenylsydnone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
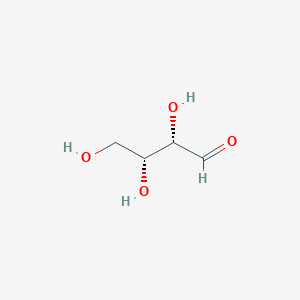
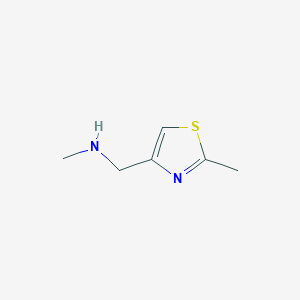
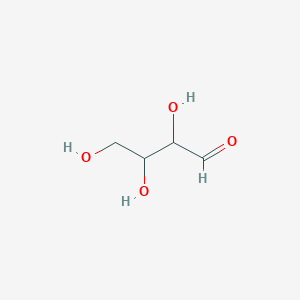

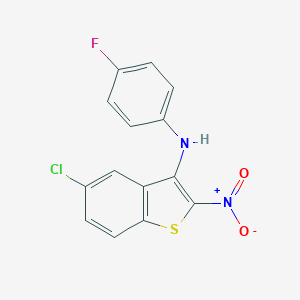
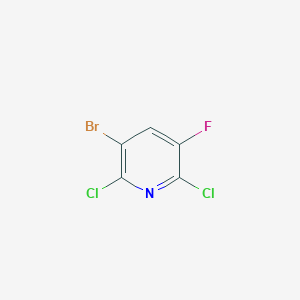
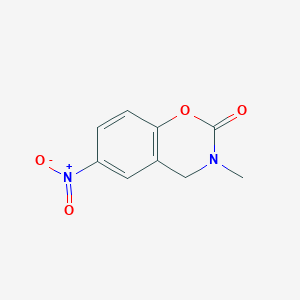
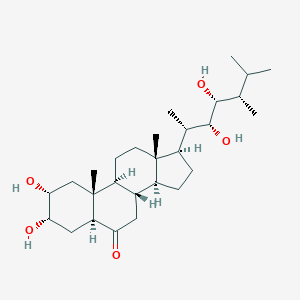
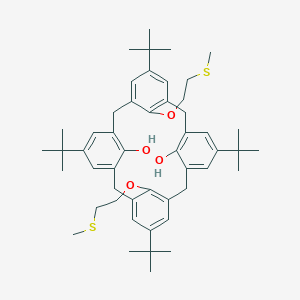
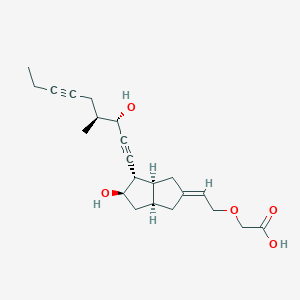
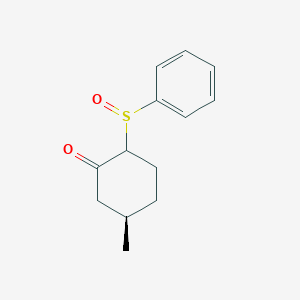
![[5'-13C]thymidine](/img/structure/B119643.png)
